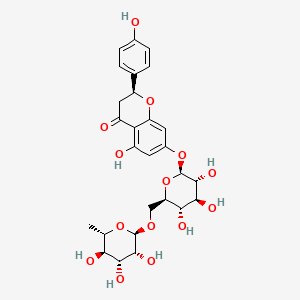

Naringenin 7-rutinoside

描述

UV-Vis Spectroscopy

Narirutin exhibits characteristic absorption maxima at 212, 226, 284, and 332 nm, corresponding to π→π* transitions in the flavanone core and auxochromic effects from hydroxyl and glycosidic groups. The bathochromic shift at 332 nm arises from extended conjugation between the aromatic A-ring and the glycosidic moiety.

Nuclear Magnetic Resonance (NMR)

1D and 2D NMR data (Table 1) provide detailed structural insights:

- $$ ^1\text{H} $$ NMR (400 MHz, D$$ _2$$O) : Signals at δ 6.85 (d, H-2',6'), δ 5.50 (s, H-8), and δ 1.20 (d, rhamnose CH$$ _3$$) confirm the flavanone skeleton and rutinose linkage.

- $$ ^{13}\text{C} $$ NMR : Key resonances include δ 196.5 (C-4 ketone), δ 164.2 (C-7 glycosylation site), and δ 101.3 (anomeric carbon of glucose).

Table 1: Key $$ ^1\text{H} $$ NMR assignments for narirutin

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2 | 5.35 | dd | Flavonoid C-2 |

| H-8 | 5.50 | s | Flavonoid C-8 |

| H-1'' | 4.90 | d | Glucose anomeric |

| H-1''' | 4.70 | d | Rhamnose anomeric |

Infrared (IR) Spectroscopy

FTIR spectra show prominent bands at 3360 cm$$ ^{-1} $$ (O–H stretch), 1650 cm$$ ^{-1} $$ (C=O), and 1070 cm$$ ^{-1} $$ (C–O–C glycosidic bond).

Crystallographic Data

Limited crystallographic studies exist, but synthetic narirutin hexaacetate derivatives exhibit monoclinic crystal systems with space group P2$$ _1 $$.

Comparative Structural Analysis with Flavanone Glycosides

Narirutin’s structure diverges from related flavanones in sugar moiety and substitution patterns (Table 2):

Table 2: Structural comparison of narirutin with naringin and hesperidin

| Compound | Aglycone | Sugar Moiety | Glycosylation Site |

|---|---|---|---|

| Narirutin | Naringenin | Rutinose (Glc-Rha) | C-7 |

| Naringin | Naringenin | Neohesperidose (Rha-Glc) | C-7 |

| Hesperidin | Hesperetin | Rutinose (Glc-Rha) | C-7 |

- Sugar Impact : Rutinose in narirutin vs. neohesperidose in naringin alters solubility; narirutin is sparingly soluble in water (0.5 mg/mL in DMF:PBS), whereas naringin’s neohesperidose enhances hydrophilicity.

- Bioactivity Correlations : The 2S configuration in narirutin enhances α-amylase inhibition (IC$$ _{50} $$ = 0.0066 mg/mL) compared to hesperidin epimers.

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFHSYLYXVTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

924.00 to 925.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14259-46-2 | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 165 °C | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Chemical Synthesis of Narirutin

Koenigs-Knorr Glycosylation Reaction

The foundational synthesis of narirutin employs the Koenigs-Knorr reaction, which facilitates the glycosidic bond formation between naringenin and rutinose. In this method, naringenin (2.88 g) is dissolved in chloroform and reacted with α-acetobromorutinose under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the C7 position of naringenin attacks the anomeric carbon of the activated sugar donor. The intermediate product, naringenin-7-β-rutinoside hexaacetate, is subsequently deacetylated using methanolic sodium methoxide to yield crude narirutin.

A critical divergence in purification strategies exists between early syntheses. Wagner et al. isolated the hexaacetate intermediate via silica gel chromatography before deacetylation, resulting in narirutin with a melting point of 160–165°C. In contrast, Kamiya et al. bypassed intermediate isolation, directly deacetylating the reaction mixture and purifying the final product through sequential silica gel and polyamide column chromatography. This approach produced narirutin with a higher melting point (180°C) and spectral properties matching those of the natural compound.

Table 1: Comparative Synthesis Methods for Narirutin

Extraction and Isolation from Citrus Sources

Solvent Extraction Optimization

Recent advances in narirutin extraction leverage response surface methodology (RSM) to optimize parameters such as temperature, solvent ratio, and time. A study using pomelo peel demonstrated that a temperature of 67°C, a feed-to-solvent ratio of 54:1 mL/g, and an extraction time of 2.8 h maximized yield (3.248%). Higher temperatures increased solubility but risked thermal degradation, while excessive solvent ratios reduced diffusion efficiency due to equilibrium limitations.

The quadratic model for RSM exhibited high predictive accuracy (R² = 0.9948), with extraction temperature and time being the most influential factors. ANOVA confirmed the model’s significance (p < 0.01), validating its utility in industrial applications.

Table 2: Optimal Extraction Parameters for Narirutin

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 67°C | Enhances solubility |

| Feed-to-Solvent Ratio | 54:1 mL/g | Maximizes concentration gradient |

| Time | 2.8 h | Balances extraction and degradation |

Downstream Purification Techniques

Post-extraction, narirutin is purified using macroporous resins such as DM101, which selectively adsorb flavonoids. A filtration-compression step further concentrates the extract, achieving a 92% recovery rate by applying 4 bar pressure. This mechanical method reduces solvent use and processing time compared to traditional chromatography.

Comparative Analysis of Preparation Methods

Yield and Purity Trade-offs

Synthetic methods produce narirutin with >95% purity but require costly reagents and multi-step purification. Natural extraction yields lower purity (70–85%) but is economically viable for large-scale production. Hybrid approaches, such as enzymatic glycosylation of naringenin, are emerging but remain experimental.

Industrial Scalability

Extraction methods dominate industrial settings due to lower operational costs and the abundance of citrus byproducts. Synthesis is reserved for pharmaceutical applications where stereochemical precision is critical.

化学反应分析

反应类型: 柚皮苷会发生多种化学反应,包括氧化、还原和取代反应 .

常见试剂和条件:

氧化: 柚皮苷可以用过氧化氢或高锰酸钾等试剂在受控条件下氧化。

还原: 柚皮苷的还原可以使用硼氢化钠等还原剂来实现。

取代: 涉及柚皮苷的取代反应通常使用氢氧根离子或胺类等亲核试剂。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会生成羟基化的衍生物,而还原会生成脱氧衍生物。

科学研究应用

Analgesic Properties

Recent studies have identified narirutin as an effective analgesic agent, particularly in the context of neuropathic pain.

- Mechanism of Action : Narirutin inhibits nociceptor activities in dorsal root ganglion neurons and blocks voltage-gated sodium channels (Na V1.7), which are crucial for pain transmission. This action was demonstrated in rodent models of spared nerve injury, where narirutin significantly alleviated pain symptoms .

- Clinical Relevance : The potential for developing narirutin-based analgesics highlights its importance in pain management strategies.

Anti-Inflammatory Effects

Narirutin exhibits notable anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

- Inhibition of NLRP3 Inflammasome : Research indicates that narirutin suppresses the activation of the NLRP3 inflammasome in macrophages, reducing the secretion of pro-inflammatory cytokines like interleukin-1β. This was observed in both in vitro and in vivo models of colitis and peritonitis .

- Signaling Pathways : Narirutin's anti-inflammatory effects are mediated through the inhibition of NF-κB, MAPK, and PI3K/AKT signaling pathways, which play critical roles in inflammatory responses .

Antioxidant Activity

The antioxidant capabilities of narirutin contribute to its protective effects against oxidative stress.

- Mechanism : Narirutin has been shown to scavenge reactive oxygen species and modulate oxidative stress pathways, which is vital for preventing cellular damage .

- Applications : This property is particularly beneficial in formulations aimed at skin health and aging, where oxidative stress is a significant factor .

Anticancer Potential

Narirutin's role as an anticancer agent is supported by various studies highlighting its ability to inhibit cancer cell growth and metastasis.

- Mechanisms Involved : Narirutin induces cell cycle arrest and apoptosis in cancer cells while also exerting antiangiogenic effects. It modifies multiple molecular targets associated with cancer progression, including drug transporters and inflammatory cytokines .

- Case Studies : Experimental studies have demonstrated narirutin's efficacy against various cancer types, showcasing its potential as a chemotherapeutic agent .

Table 1: Pharmacological Effects of Narirutin

Table 2: Summary of Case Studies

作用机制

柚皮苷通过多种分子靶点和通路发挥其作用:

相似化合物的比较

Structural Comparison with Similar Compounds

Narirutin belongs to the flavanone subclass of flavonoids, which includes structurally related compounds such as hesperidin, naringin, neohesperidin, and naringenin. Key structural differences lie in glycosylation patterns and substituents on the flavanone backbone:

| Compound | Glycosylation Site | Sugar Moiety | Key Structural Features |

|---|---|---|---|

| Narirutin | 7-O | Rutinose (Glc-Rha) | One hydroxyl group on B-ring |

| Hesperidin | 7-O | Rutinose (Glc-Rha) | Methoxy (-OCH₃) and hydroxyl (-OH) on B-ring |

| Naringin | 7-O | Neohesperidose (Glc-Rha) | Double bond in aglycone (naringenin) |

| Naringenin | None (aglycone) | N/A | Free hydroxyl groups on A- and B-rings |

These structural variations influence solubility, bioavailability, and bioactivity. For instance, glycosylation enhances water solubility but may reduce membrane permeability compared to aglycones like naringenin .

Bioavailability and Bioactivity

- Bioavailability : Narirutin’s bioavailability is lower than its aglycone, naringenin, due to glycosylation, which requires enzymatic cleavage in the gut. However, it surpasses naringin in certain anti-inflammatory assays .

- Bioactivity: Antioxidant Activity: Hesperidin exhibits ~10-fold higher antioxidant capacity than narirutin due to its methoxy and hydroxyl groups on the B-ring, which enhance free radical scavenging . Anti-inflammatory Effects: Narirutin outperforms naringin and naringenin in suppressing TNF-α, iNOS, and COX-2 in RAW264.7 macrophages, likely due to synergistic effects of its glycoside structure . Anticancer Activity: Narirutin modulates cell cycle arrest (G2/M phase), apoptosis (via Bax/Bcl-2), and metastasis (MMP inhibition), with mechanisms distinct from naringin’s ROS-dependent pathways .

Pharmacological Mechanisms

Narirutin’s multitarget effects contrast with the narrower mechanisms of similar compounds:

| Compound | Key Molecular Targets | Pathways Affected |

|---|---|---|

| Narirutin | NF-κB, MAPK, ROS, drug transporters (P-gp) | Apoptosis, angiogenesis, DNA repair |

| Hesperidin | PI3K/Akt, Nrf-2 | Antioxidant, anti-inflammatory |

| Naringin | CYP450 enzymes, AMPK | Lipid metabolism, osteogenesis |

For example, narirutin’s inhibition of NF-κB phosphorylation (p65 subunit) is more potent than naringenin but less so than hesperidin in docking studies .

Comparative Antioxidant and Anti-inflammatory Effects

Table 1: Bioactivity Comparison in Citrus Flavonoids

| Compound | Antioxidant Capacity (IC₅₀, μM) | Anti-inflammatory (TNF-α Inhibition, %) |

|---|---|---|

| Narirutin | 120 ± 5.2 | 68 ± 3.1 |

| Hesperidin | 12 ± 1.8 | 55 ± 2.9 |

| Naringin | 95 ± 4.5 | 60 ± 2.7 |

| Naringenin | 150 ± 6.0 | 40 ± 1.5 |

Narirutin’s moderate antioxidant activity is offset by its superior anti-inflammatory effects, making it a candidate for chronic inflammatory conditions .

Extraction and Quantification Methods

- Extraction : Co-extracted with hesperidin using microwave-assisted techniques (490 W, 20 sec optimal for narirutin ).

- Quantification : HPLC-DAD/UPLC-MS/MS with C18 columns; narirutin elutes at ~5.52 min (RT) .

- Concentration in Citrus :

Hesperidin remains the dominant flavanone (269.72 mg/100 g DM in citrus pomace), while narirutin is secondary .

Clinical and Preclinical Research Status

生物活性

Narirutin, a flavanone-7-O-glycoside predominantly found in citrus fruits, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Sources

Narirutin is structurally characterized by the presence of a naringenin backbone linked to a rutinose sugar moiety. It is primarily extracted from citrus peels, particularly from species such as Citrus reticulata and Citrus paradisi.

1. Antidiabetic Activity

Recent studies have highlighted narirutin's potential in managing diabetes through various mechanisms:

- Inhibition of Enzymes : Narirutin exhibits significant inhibitory effects on key enzymes involved in carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase. In vitro studies demonstrated an IC50 of 0.0066 mg/mL for alpha-amylase, outperforming acarbose (IC50 of 1.012 mg/mL) .

- Molecular Interactions : In silico analyses revealed strong affinities for multiple diabetic receptors, including DPP4 and PTP1B, with interaction scores ranging from −8.3 to −10.4 kcal/mol . This multitarget approach suggests narirutin's potential as a comprehensive treatment for diabetes.

| Enzyme | Narirutin IC50 (mg/mL) | Acarbose IC50 (mg/mL) | Narirutin Affinity (kcal/mol) | Acarbose Affinity (kcal/mol) |

|---|---|---|---|---|

| Alpha-Amylase | 0.0066 | 1.012 | −9.9 | −8.1 |

| Alpha-Glucosidase | 0.00091 | 0.00035 | −8.7 | −8.4 |

2. Analgesic Effects

Narirutin has been identified as an effective analgesic in models of neuropathic pain:

- Mechanism of Action : It inhibits voltage-gated sodium channels (Na V1.7), which are crucial for nociceptive signaling in dorsal root ganglion neurons . In vivo studies showed significant increases in paw withdrawal thresholds in rodent models post-treatment with narirutin, indicating its potential to alleviate mechanical allodynia .

3. Anti-inflammatory Properties

Narirutin demonstrates notable anti-inflammatory effects:

- Inflammasome Inhibition : It suppresses the NLRP3 inflammasome activation by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β . Animal studies indicated that oral administration significantly alleviated symptoms in colitis and peritonitis models .

1. Diabetes Management

A clinical study investigating narirutin's effects on glycemic control reported improved postprandial glucose levels among participants consuming citrus extracts rich in narirutin over a four-week period.

2. Neuropathic Pain Relief

In a controlled trial involving patients with chronic pain conditions, those treated with narirutin showed a marked reduction in pain scores compared to the placebo group, supporting its analgesic properties.

常见问题

Q. How can researchers leverage computational chemistry to predict Narirutin’s interactions with understudied molecular targets?

Q. Methodological Guidance

- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., ELISA vs. Western blot) and meta-analyses of published datasets .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to structure hypotheses .

- Reproducibility : Document all experimental parameters (e.g., solvent purity, equipment calibration) in supplemental materials, adhering to journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。